molecular formula C25H27N3OS B11637137 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-71-7

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11637137
CAS No.: 441783-71-7
M. Wt: 417.6 g/mol
InChI Key: STMVYQKXSZUXGZ-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction often requires catalysts such as piperidine or pyridine and is carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonitrile groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential biological activity. It belongs to the hexahydroquinoline family and features various functional groups that suggest significant pharmacological properties. This article reviews its biological activity based on existing research findings and case studies.

The compound's molecular formula is C24H27N3OSC_{24}H_{27}N_3OS with a molecular weight of approximately 421.55 g/mol. Its structure includes a thiophene moiety and a carbonitrile group, which are often associated with various biological activities.

PropertyValue
Molecular Weight421.55 g/mol
Molecular FormulaC24H27N3OS
LogP4.4715
Polar Surface Area86.777 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : Thiophene-based compounds have been noted for their anti-inflammatory effects. For instance, derivatives have shown inhibition of the enzyme 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes. The compound's structure suggests it may also inhibit this enzyme with potential IC50 values comparable to known anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, certain quinoline derivatives have demonstrated low nanomolar cytotoxicity against prostate cancer cells (PC3), indicating potential for further development in oncology .
  • Mechanisms of Action : The biological mechanisms of action for this class of compounds often involve interaction with specific enzymes and receptors that modulate cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells or trigger alternative cell death pathways such as paraptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Inhibition of 5-Lipoxygenase

A study evaluated several thiophene derivatives for their ability to inhibit 5-lipoxygenase. The most effective compound exhibited an IC50 value of approximately 29.2 µM. This activity was attributed to specific structural features including methyl and methoxy groups .

Study 2: Cytotoxicity in Prostate Cancer Cells

Another investigation focused on the cytotoxic effects of quinoline derivatives on prostate cancer cells (PC3). Compounds showed IC50 values ranging from 30 nM to 50 nM against these cells while demonstrating selectivity over normal retinal pigment epithelial cells . This suggests that modifications in the chemical structure could enhance therapeutic efficacy.

Study 3: Anti-inflammatory Effects in Animal Models

In vivo studies using guinea pig models indicated that certain thiophene derivatives significantly reduced inflammation when administered at doses as low as 20 mg/kg. The mechanism involved blocking mast cell degranulation and inhibiting the enzyme 5-LOX by approximately 57% at higher concentrations .

Properties

CAS No.

441783-71-7

Molecular Formula

C25H27N3OS

Molecular Weight

417.6 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H27N3OS/c1-14-7-6-8-17(9-14)28-20-11-25(4,5)12-21(29)23(20)22(19(13-26)24(28)27)18-10-15(2)30-16(18)3/h6-10,22H,11-12,27H2,1-5H3

InChI Key

STMVYQKXSZUXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)C)C(=O)CC(C3)(C)C

Origin of Product

United States

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